Fmoc-L-Dap(Boc-Aoa)-OH
Overview
Description
Fmoc-L-Dap(Boc-Aoa)-OH: is a synthetic compound used primarily in peptide synthesis. It is a derivative of L-2,3-diaminopropionic acid, modified with fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups. These modifications make it useful in solid-phase peptide synthesis (SPPS) by protecting reactive groups during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Dap(Boc-Aoa)-OH typically involves multiple steps:
Protection of Amino Groups: The amino groups of L-2,3-diaminopropionic acid are protected using Fmoc and Boc groups.
Coupling Reactions: The protected amino acid is then coupled with other amino acids or peptides using coupling reagents like HBTU or DIC.
Deprotection: The Fmoc and Boc groups are removed under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using automated synthesizers for efficiency, and employing rigorous purification techniques like HPLC.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions can be used to remove protecting groups.
Substitution: Nucleophilic substitution reactions can occur at the amino groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield oxidized derivatives, while reduction would yield deprotected amino acids.
Scientific Research Applications
Fmoc-L-Dap(Boc-Aoa)-OH: has several applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Potential use in developing peptide-based drugs and therapeutic agents.
Industry: Utilized in the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The mechanism of action of Fmoc-L-Dap(Boc-Aoa)-OH involves its role as a building block in peptide synthesis. The protecting groups (Fmoc and Boc) prevent unwanted side reactions during the synthesis process. Once the desired peptide sequence is assembled, the protecting groups are removed to yield the final product.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Lys(Boc)-OH: Another amino acid derivative used in peptide synthesis.
Fmoc-L-Orn(Boc)-OH: Similar in structure and function, used for incorporating ornithine into peptides.
Uniqueness
Fmoc-L-Dap(Boc-Aoa)-OH: is unique due to its specific structure, which allows for the incorporation of L-2,3-diaminopropionic acid into peptides. This can be useful for introducing specific functional groups or studying the effects of this amino acid in peptides.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O8/c1-25(2,3)36-24(33)28-35-14-21(29)26-12-20(22(30)31)27-23(32)34-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,26,29)(H,27,32)(H,28,33)(H,30,31)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRQNEDYPNTPKW-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NOCC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373240 | |
Record name | Fmoc-L-Dap(Boc-Aoa)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
600153-12-6 | |
Record name | Fmoc-L-Dap(Boc-Aoa)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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